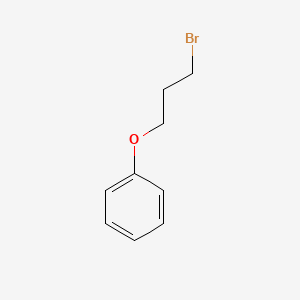













|
REACTION_CXSMILES
|
[Br:1]C1C=CC=CC=1O.[OH-].[Na+].[C:11]1(C)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[O:18]1C[CH2:21][CH2:20][CH2:19]1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.CS(C)=O.O.BrCCC>[Br:1][CH2:21][CH2:20][CH2:19][O:18][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2,5.6|
|


|
Name
|
|
|
Quantity
|
6.7 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
996 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
19.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
790 mL
|
|
Type
|
catalyst
|
|
Smiles
|
BrCCC
|
|
Name
|
|
|
Quantity
|
2300 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
2300 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
12 L
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
3.3 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A solution resulting
|
|
Type
|
ADDITION
|
|
Details
|
was dropped slowly
|
|
Type
|
TEMPERATURE
|
|
Details
|
Since heat
|
|
Type
|
ADDITION
|
|
Details
|
the solution was added so that the internal temperature
|
|
Type
|
CUSTOM
|
|
Details
|
was kept at 40-45° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to 25° C.
|
|
Type
|
CUSTOM
|
|
Details
|
while keeping at 20-30° C
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 8 L of water, two 4.2 L portions of a 20% brine and 8 L of water
|
|
Type
|
CONCENTRATION
|
|
Details
|
After vacuum concentration
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCCOC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1182.5 g | |
| YIELD: PERCENTYIELD | 95.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |